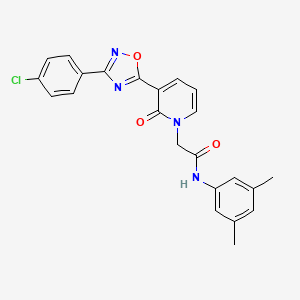

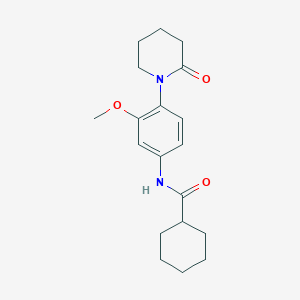

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” is a compound that has been mentioned in patents and scientific literature . It is an intermediate or related compound of a larger molecule, specifically 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives of cyclohexanecarboxamide, focusing on their structural properties and potential as chemical intermediates for further applications in medicinal chemistry and material science. For instance, the study by Özer et al. (2009) synthesized a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, characterizing them through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one derivative was detailed, highlighting the molecular conformation and intramolecular hydrogen bonding patterns, suggesting implications for the design of novel compounds with specific biological activities (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticonvulsant Enaminones

Another area of research involves the synthesis and evaluation of enaminones for their anticonvulsant properties. The study by Kubicki, Bassyouni, & Codding (2000) examined the crystal structures of three anticonvulsant enaminones, analyzing their conformations and hydrogen bonding networks. This research is indicative of the ongoing efforts to develop new therapeutic agents for the treatment of neurological disorders, underscoring the chemical compound's relevance in drug discovery processes (Kubicki, Bassyouni, & Codding, 2000).

Selective Oxyfunctionalization

The compound's derivatives have also been explored for selective oxyfunctionalization reactions, demonstrating their utility in synthetic organic chemistry. A study by Ren, Liu, & Guo (1996) utilized 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for the oxyfunctionalization of enolizable ketones, showcasing the potential of these compounds in the synthesis of oxygenated carbonyl compounds. Such reactions are pivotal in the production of fine chemicals and pharmaceutical intermediates, highlighting the broad applicability of this chemical class (Ren, Liu, & Guo, 1996).

Molecular Docking and Biological Activity

Furthermore, molecular docking studies have been employed to predict the interaction of these compounds with biological targets, assessing their potential as lead compounds for drug development. For example, Ding & Zhong (2022) synthesized a new heterocycle compound and evaluated its application in treating children's bronchial pneumonia, highlighting its biological activity through molecular docking simulations and its effect on cytokine release and NF-κB activation levels in epithelial cells of the respiratory tract mucosa. This research exemplifies the compound's relevance in discovering new therapeutic agents (Ding & Zhong, 2022).

Propiedades

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLSADGNOIJAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)